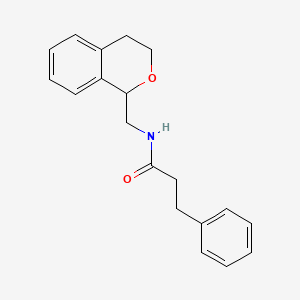
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide
描述
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide, also known as DIPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DIPPA is a chiral compound that belongs to the class of amides and has a molecular formula of C21H23NO2.
作用机制
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to inhibit the activity of certain ion channels in the body, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have a number of biochemical and physiological effects. In particular, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have insecticidal and fungicidal activity against certain pests and fungi.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is its versatility, as it has potential applications in various fields such as medicine, agriculture, and material science. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations. In addition, the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide is not fully understood, which may limit its potential applications in certain fields.
未来方向
There are several future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide. In medicine, further studies are needed to determine the efficacy and safety of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide as an anti-inflammatory and analgesic agent, as well as its potential use as an anticancer agent. In agriculture, further studies are needed to determine the efficacy and safety of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide as a pesticide and herbicide. In material science, further studies are needed to determine the properties of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide-based materials and their potential applications.
科学研究应用
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been extensively studied for its potential applications in various fields. In medicine, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases. In addition, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been shown to inhibit the growth of certain cancer cells, suggesting its potential use as an anticancer agent.
In agriculture, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides and fungicides. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has also been shown to have herbicidal activity against certain weeds, making it a promising candidate for the development of new herbicides.
In material science, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide has been found to have the ability to form self-assembled monolayers on gold surfaces, making it a promising candidate for the development of new materials with unique properties.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(11-10-15-6-2-1-3-7-15)20-14-18-17-9-5-4-8-16(17)12-13-22-18/h1-9,18H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIAZEWHQOUCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)
![3,5-dimethoxy-N-{[1-(3-pyridinylsulfonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4177307.png)
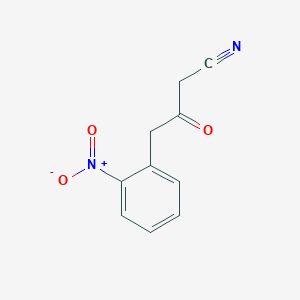
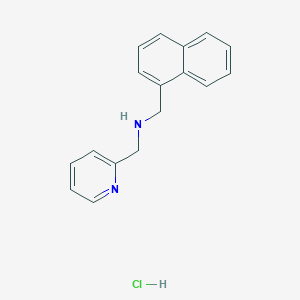
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B4177328.png)
![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4177335.png)
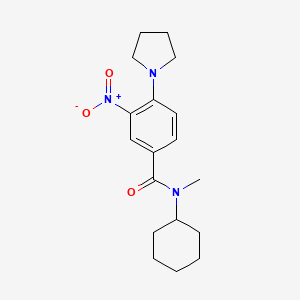
![N-cyclohexyl-N-methyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4177356.png)
![7-oxo-N-(4-phenoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4177364.png)
![4-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4177375.png)
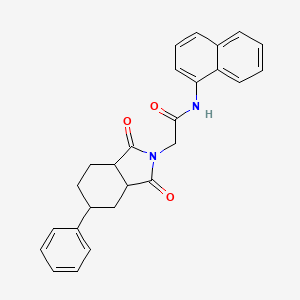
![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177396.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)